

Application Note: A Continuous Spectrophotometric Assay for Pyruvate Kinase Activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Potassium 1-carboxyvinyl
hydrogenphosphate*

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Abstract

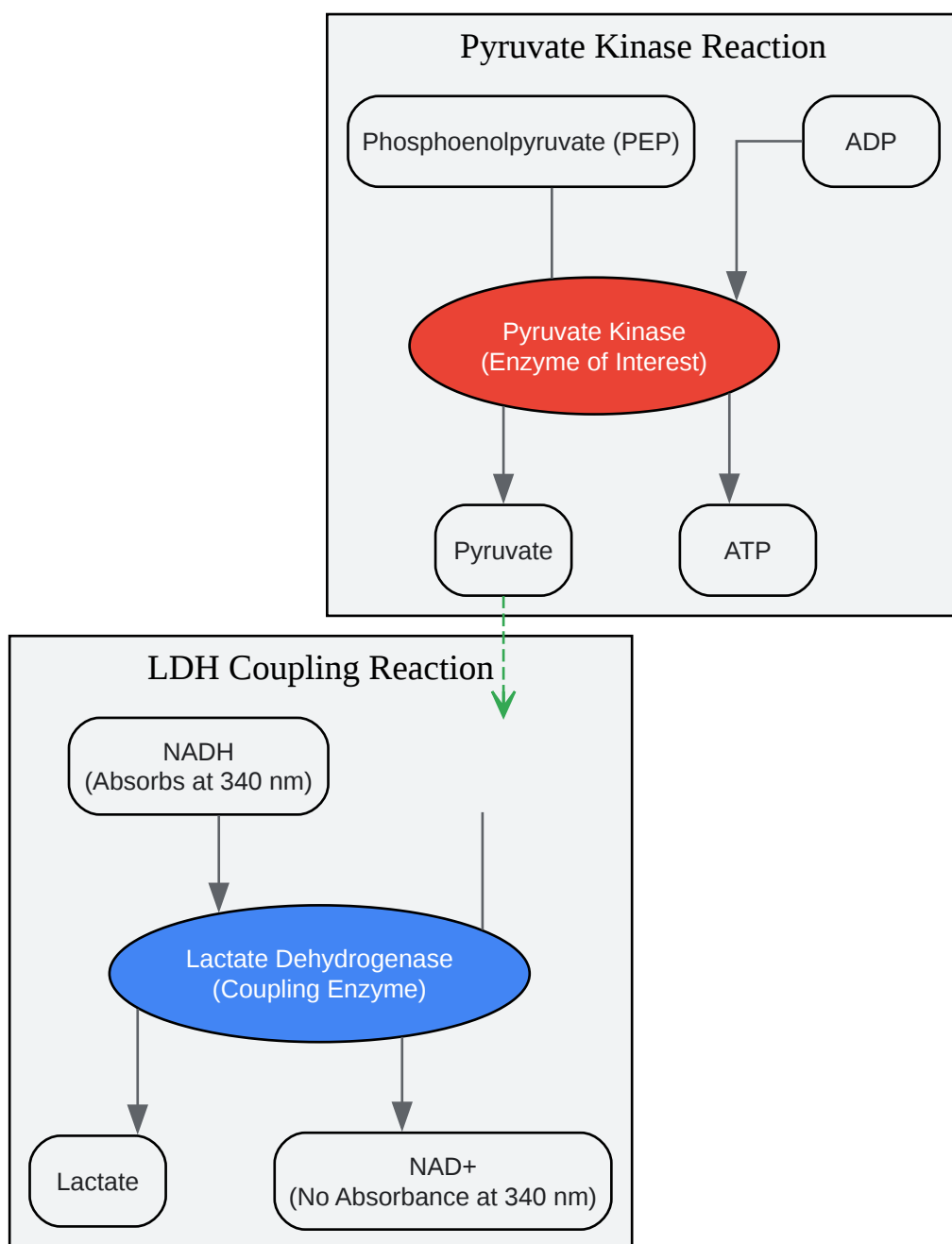
Pyruvate kinase (PK) is a critical enzyme in glycolysis, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate with the concurrent generation of ATP.[1] Its activity is fundamental to cellular energy metabolism and is a key regulatory point in metabolic pathways.[2] Altered PK activity is implicated in various diseases, including cancer and inherited metabolic disorders like PK deficiency, making it a significant target for therapeutic development.[3][4] This document provides a detailed protocol for a robust and continuous spectrophotometric assay to measure pyruvate kinase activity. The method utilizes a coupled enzyme system where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase (LDH), a process that can be monitored in real-time by the decrease in absorbance at 340 nm.[5]

Assay Principle

This protocol employs a well-established coupled enzyme assay to determine PK activity continuously and with high sensitivity.[5][6] The assay proceeds in two sequential enzymatic reactions:

- **Pyruvate Kinase (PK) Reaction:** The enzyme of interest, pyruvate kinase, catalyzes the transfer of a phosphate group from **Potassium 1-carboxyvinyl hydrogenphosphate** (phosphoenolpyruvate, PEP) to adenosine diphosphate (ADP). This reaction produces pyruvate and adenosine triphosphate (ATP).^[7]
- **Lactate Dehydrogenase (LDH) Coupling Reaction:** An excess of the coupling enzyme, lactate dehydrogenase (LDH), is included in the reaction mixture. LDH immediately catalyzes the reduction of the pyruvate generated in the first reaction to lactate. This reduction consumes β -Nicotinamide adenine dinucleotide (NADH), oxidizing it to NAD⁺.^[8]

The rate of the overall reaction is limited by the activity of pyruvate kinase. The oxidation of NADH to NAD⁺ leads to a decrease in light absorbance at 340 nm.^[9] This change in absorbance is directly proportional to the rate of pyruvate formation, and thus, to the pyruvate kinase activity.^[5] The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹, a constant used to calculate the precise rate of reaction based on the Beer-Lambert law.^{[10][11]}



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Figure 1: Coupled reaction pathway for the pyruvate kinase assay.

Materials and Reagents

Equipment

- UV-Visible Spectrophotometer with temperature control (capable of kinetic measurements at 340 nm)
- Quartz or UV-transparent disposable cuvettes (1 cm pathlength)
- Calibrated micropipettes and tips
- Vortex mixer
- Microcentrifuge tubes
- Ice bucket

Reagents and Buffers

- Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, containing 120 mM Potassium Chloride (KCl) and 62 mM Magnesium Sulfate (MgSO₄).^[9]
 - Expert Insight: Imidazole is chosen as the buffering agent. Tris buffer can also be used, but phosphate buffers should be avoided as they can accelerate the degradation of NADH.^{[12][13]} Pyruvate kinase requires both monovalent (K⁺) and divalent (Mg²⁺) cations for optimal activity.
- **Potassium 1-carboxyvinyl hydrogenphosphate (PEP)**: (CAS: 4265-07-0). Prepare a 45 mM stock solution in deionized water. Store in aliquots at -20°C.^[9] Aqueous solutions are best used within one day.^[14]
- Adenosine 5'-diphosphate (ADP): Prepare a 45 mM stock solution in deionized water. Adjust pH to ~7.0 if necessary. Store in aliquots at -20°C.^[9]
- β -Nicotinamide adenine dinucleotide, reduced form (NADH): (CAS: 606-68-8). Prepare a 6.6 mM stock solution in Assay Buffer.^[9]
 - Critical Note on Handling: NADH solutions are sensitive to light, acidic pH, and temperature.^{[13][15]} Always prepare fresh NADH solution for each experiment and keep it on ice and protected from light.^[15] Discolored (yellowish) solutions indicate degradation and should not be used.^[15]

- Lactate Dehydrogenase (LDH): Rabbit muscle LDH (e.g., Sigma-Aldrich L-1254) is recommended. Dilute the stock enzyme to a working concentration of 1300-1400 units/mL in cold Assay Buffer immediately before use.[9]
- Pyruvate Kinase (PK) Sample: The enzyme to be assayed (e.g., purified protein, cell lysate). Dilute the sample in cold Assay Buffer to a concentration expected to yield a linear absorbance change of 0.02-0.07 AU/minute.[7][9]

Experimental Protocol

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- To cite this document: BenchChem. [Application Note: A Continuous Spectrophotometric Assay for Pyruvate Kinase Activity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052820#protocol-for-pyruvate-kinase-assay-using-potassium-1-carboxyvinyl-hydrogenphosphate]

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